Pregnanetriolone

Description

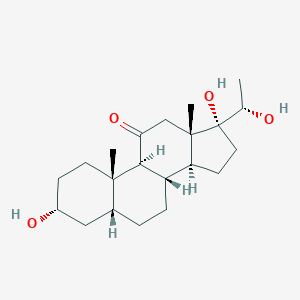

Structure

3D Structure

Properties

IUPAC Name |

(3R,5R,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h12-16,18,22-23,25H,4-11H2,1-3H3/t12-,13+,14+,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFXHNDWEHDGQD-ZQRGSSBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316846 | |

| Record name | Pregnanetriolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-99-6 | |

| Record name | Pregnanetriolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnanetriolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC79097 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregnanetriolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-KETOPREGNANETRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K506VY344 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pregnanetriolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041997 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pregnanetriolone Biosynthesis and Metabolic Pathways Research

Pregnanetriolone as a Primary Metabolite of 21-Deoxycortisol (B132708) in Steroidogenesis Research

Pregnanetriolone is recognized as a primary urinary metabolite of 21-deoxycortisol. nih.gov The measurement of pregnanetriolone is a highly specific marker for diagnosing classical 21-hydroxylase deficiency, a common form of congenital adrenal hyperplasia (CAH). nih.govkarger.com In this condition, the enzyme 21-hydroxylase is deficient, leading to an accumulation of its substrate, 17α-hydroxyprogesterone. medscape.com This accumulated precursor is then shunted into alternative metabolic pathways.

One such pathway involves the conversion of 17α-hydroxyprogesterone to 21-deoxycortisol by the enzyme 11β-hydroxylase. eurofins-biomnis.comwikipedia.org Subsequently, 21-deoxycortisol is metabolized to pregnanetriolone, which is then excreted in the urine. nih.govrug.nl The levels of urinary pregnanetriolone are markedly elevated in individuals with 21-hydroxylase deficiency compared to healthy individuals. nih.govnih.gov This makes pregnanetriolone a definitive biomarker for this disorder, often superior to measuring 17α-hydroxyprogesterone alone, especially in newborns where 17α-hydroxyprogesterone levels can be transiently elevated for other reasons. nih.govoup.com

Research has demonstrated a strong positive correlation between serum levels of 21-deoxycortisol and its metabolite, pregnanetriolone, in patients with classic congenital adrenal hyperplasia. researchgate.net The following table illustrates the typical urinary excretion levels of pregnanetriolone in different populations.

| Population | Urinary Pregnanetriolone Levels (μg/24hr) |

|---|---|

| Normal Subjects | 18-59 |

| Cushing's Syndrome | 35-290 |

| Congenital Adrenal Hyperplasia | 250-7000 |

Data sourced from clinical research on steroid metabolite excretion. nih.gov

Precursor Pathways and Enzymatic Transformations Leading to Pregnanetriolone Formation

The formation of pregnanetriolone is a multi-step process involving several precursor steroids and enzymatic conversions. The pathway becomes particularly active when the normal cortisol synthesis pathway is blocked, as seen in 21-hydroxylase deficiency.

17α-Hydroxypregnenolone is a crucial intermediate in the biosynthesis of many steroid hormones. wikipedia.org It is formed from pregnenolone (B344588) by the action of the enzyme 17α-hydroxylase (CYP17A1). wikipedia.orghmdb.ca 17α-Hydroxypregnenolone can then be converted to 17α-hydroxyprogesterone by the enzyme 3β-hydroxysteroid dehydrogenase. taylorandfrancis.com This conversion is a key step in the Δ4 pathway of steroidogenesis, which ultimately leads to the production of cortisol. genome.jp In conditions where downstream enzymes are deficient, the precursors, including 17α-hydroxypregnenolone, may be shunted towards alternative metabolic routes. While not a direct precursor to pregnanetriolone, its efficient conversion to 17α-hydroxyprogesterone is essential for the substrate pool that leads to the formation of 21-deoxycortisol and subsequently pregnanetriolone.

The conversion of 17α-hydroxyprogesterone to 21-deoxycortisol is a pivotal step in the pathway leading to pregnanetriolone, especially in the context of 21-hydroxylase deficiency. wikipedia.org Under normal physiological conditions, 17α-hydroxyprogesterone is primarily converted to 11-deoxycortisol by the enzyme 21-hydroxylase. testcatalog.org However, when 21-hydroxylase activity is impaired, 17α-hydroxyprogesterone accumulates in the adrenal glands. nih.gov This excess 17α-hydroxyprogesterone becomes a substrate for the enzyme 11β-hydroxylase (CYP11B1), which hydroxylates it at the 11-position to form 21-deoxycortisol. wikipedia.orgtestcatalog.org This reaction is a key branch point in the steroidogenic pathway that is exacerbated in 21-hydroxylase deficiency. eurofins-biomnis.com The resulting 21-deoxycortisol is then released into circulation and subsequently metabolized. testcatalog.orgnih.gov

Specific Enzymatic Mechanisms Underlying Pregnanetriolone Formation

The final steps in the formation of pregnanetriolone from 21-deoxycortisol involve reduction reactions catalyzed by specific enzymes. These enzymes are responsible for the characteristic structure of pregnanetriolone.

The enzyme 5β-reductase (aldo-keto reductase 1D1 or AKR1D1) plays a crucial role in the metabolism of 21-deoxycortisol. nih.gov This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 in the A ring of the steroid nucleus. nih.govresearchgate.net This conversion results in a 5β-reduced steroid, which is a key structural feature of pregnanetriolone. nih.gov The action of 5β-reductase is a critical step in the catabolism of many steroid hormones, leading to their inactivation and preparation for excretion. researchgate.netresearchgate.net The 5β-configuration of pregnanetriolone is a direct result of the stereospecificity of this enzyme. nih.gov

Following the action of 5β-reductase, the resulting 5β-reduced intermediate undergoes further reduction by 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.gov This enzyme belongs to the aldo-keto reductase superfamily (AKR1C1-AKR1C4) and is responsible for reducing the 3-keto group on the A ring to a 3α-hydroxyl group. genome.jpresearchgate.net This enzymatic step is essential for the final formation of pregnanetriolone. nih.gov The combined actions of 5β-reductase and 3α-HSD on 21-deoxycortisol and its metabolites result in the formation of pregnanetriolone, which is then conjugated, typically with glucuronic acid, and excreted in the urine. nih.gov

Role of 20α-Hydroxysteroid Dehydrogenase in Pregnanetriolone Synthesis

Research into steroid metabolism indicates that 20α-Hydroxysteroid Dehydrogenase (20α-HSD) is a key enzyme in the synthesis of Pregnanetriolone (5β-pregnane-3α,17α,20α-triol). The primary function of 20α-HSD in steroidogenesis is the reduction of the 20-oxo (or keto) group of various steroid precursors. oup.com This enzymatic action is crucial for the final step in the formation of Pregnanetriolone.

The immediate precursor to Pregnanetriolone is 5β-pregnane-3α,17α-diol-20-one. The 20α-HSD enzyme catalyzes the conversion of this precursor by reducing the ketone group at the C-20 position, which results in the formation of the 20α-hydroxyl group characteristic of Pregnanetriolone. This positions 20α-HSD as the terminal enzyme in this specific metabolic pathway. In broader metabolic contexts, such as the metabolism of cortisol, 20α-HSD is also responsible for creating related compounds like α- and β-cortols through the reduction of the 20-oxo group. oup.com

11β-Hydroxysteroid Dehydrogenase Type 2 Activity in 21-Deoxycortisone (B117921) Transformation to Pregnanetriolone

The enzyme 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) is a high-affinity NAD+-dependent enzyme that functions exclusively as a dehydrogenase, catalyzing the inactivation of active glucocorticoids. nih.govwikipedia.orgresearchgate.net Its principal and well-established role is the conversion of cortisol to the inactive cortisone (B1669442), primarily in mineralocorticoid target tissues like the kidney, which prevents cortisol from activating the mineralocorticoid receptor. nih.govresearchgate.netnih.gov

Pregnanetriolone is a known urinary metabolite of 21-deoxycortisol. nih.govsemanticscholar.org The biosynthesis of Pregnanetriolone from 21-deoxycortisol involves a series of reduction reactions, including the reduction of the A-ring by 5β-reductase, the 3-keto group by 3α-hydroxysteroid dehydrogenase, and the 20-keto group by 20α-hydroxysteroid dehydrogenase. The direct transformation of 21-deoxycortisone to Pregnanetriolone via 11β-HSD2 activity is not supported by current research, as the primary function of 11β-HSD2 is the oxidation of an 11β-hydroxyl group, a functional group that is absent in Pregnanetriolone. nih.govwikipedia.org

| Enzyme | Function in Steroid Metabolism | Relevance to Pregnanetriolone |

| 20α-HSD | Reduces the 20-keto group of steroids. | Catalyzes the final step in Pregnanetriolone synthesis from its immediate precursor. |

| 11β-HSD2 | Oxidizes cortisol to cortisone (inactivation). | Not directly involved in the synthesis of Pregnanetriolone. |

Integration of Pregnanetriolone into Adrenal Steroidogenesis Research Frameworks

Position within Glucocorticoid Biosynthesis Pathway Research

Pregnanetriolone is not a primary intermediate in the canonical glucocorticoid biosynthesis pathway, which proceeds from cholesterol to pregnenolone, progesterone, 17α-hydroxyprogesterone, 11-deoxycortisol, and finally cortisol. genome.jpnih.gov Instead, it is recognized as a downstream metabolite of a precursor that originates from this pathway.

Specifically, Pregnanetriolone is a metabolite of 21-deoxycortisol. nih.govsemanticscholar.org 21-deoxycortisol is formed when the cortisol precursor, 17α-hydroxyprogesterone, is acted upon by the enzyme 11β-hydroxylase (CYP11B1) instead of the typical 21-hydroxylase (CYP21A2). wikipedia.orghmdb.catestcatalog.org This represents a minor branch of the main glucocorticoid pathway. In certain metabolic disorders, such as 21-hydroxylase deficiency, the primary pathway is blocked, leading to an accumulation of 17α-hydroxyprogesterone. wikipedia.orghmdb.ca This surplus substrate is then shunted into the minor pathway, resulting in increased production of 21-deoxycortisol and, consequently, elevated levels of its urinary metabolite, Pregnanetriolone. wikipedia.orgnih.gov Therefore, in a research context, urinary Pregnanetriolone serves as an important biomarker for assessing the activity of this alternative pathway, particularly in the diagnosis of congenital adrenal hyperplasia. nih.gov

Connection to Androgen Biosynthesis Research: The "Backdoor Pathway"

The "backdoor pathway" of androgen synthesis is an alternative route for the production of the potent androgen dihydrotestosterone (B1667394) (DHT) that bypasses the conventional intermediates of androstenedione (B190577) and testosterone. nih.govwikipedia.org This pathway is particularly significant during fetal development and in certain hyperandrogenic disorders. wikipedia.org The backdoor pathway typically begins with the precursor 17α-hydroxyprogesterone (17OHP), which is converted through a series of intermediates, including 17OH-allopregnanolone and androsterone, to eventually form DHT. researchgate.netplos.org

Pregnanetriolone in Endocrine System Research and Steroidogenic Disorders

Pregnanetriolone as a Biochemical Marker in Research on Steroidogenic Enzyme Deficiencies

Pregnanetriolone, a metabolite of 21-deoxycortisol (B132708), has emerged as a significant biochemical marker in the research of steroidogenic enzyme deficiencies. Its measurement, particularly in urine, offers high specificity for certain disorders, aiding researchers in the accurate classification and study of these complex conditions.

Research on Elevated Pregnanetriolone in 21-Hydroxylase Deficiency (21OHD)

Congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency (21OHD) is the most common inborn error of steroidogenesis. nih.gov Research has consistently demonstrated that the urinary steroid metabolite pregnanetriolone is a highly specific and reliable marker for this condition. nih.govnih.gov In 21OHD, the enzymatic block in the cortisol synthesis pathway leads to the accumulation of precursor steroids, including 17α-hydroxyprogesterone (17OHP). oup.com This accumulated 17OHP is then shunted into an alternative pathway, leading to the formation of 21-deoxycortisol, which is subsequently metabolized to pregnanetriolone.

Research studies have highlighted the exceptional utility of urinary pregnanetriolone in distinguishing individuals with classic 21OHD from unaffected individuals. Studies have shown that urinary pregnanetriolone levels can perfectly differentiate between newborns with and without classic 21OHD. nih.gov This high degree of separation is crucial in research settings for the accurate identification and recruitment of study cohorts. Unlike other steroid markers that may show overlapping values between affected and unaffected populations, pregnanetriolone provides a clear diagnostic distinction.

One study demonstrated that while pregnanetriol (B129160) (a metabolite of 17OHP) showed significant overlap between 21OHD and non-21OHD groups, pregnanetriolone levels showed no such overlap. nih.gov This clear separation underscores its value as a definitive marker in research focused on the pathophysiology and genetics of classic 21OHD.

Newborn screening for 21OHD primarily relies on the measurement of 17OHP in dried blood spots. nih.gov However, this method is associated with a high rate of false-positive results, particularly in preterm infants, due to factors like physiological stress and immature adrenal function. nih.govredalyc.org This poses a significant challenge in diagnostic research.

Scientific investigations have focused on pregnanetriolone as a second-tier test to resolve these ambiguous screening results. A key study analyzed urine samples from term and preterm neonates with elevated blood 17OHP levels. The research found that urinary pregnanetriolone levels provided an unambiguous separation between neonates with classic 21OHD and those without the disorder. nih.gov In this study, there was no overlap in pregnanetriolone concentrations between the 21OHD and non-21OHD groups, for both term and preterm infants. nih.gov For instance, in a case study of a preterm infant, a noticeably high level of urinary pregnanetriolone (0.80 mg/g creatinine) strongly suggested 21OHD, which was later confirmed by genetic analysis. nih.gov

| Neonate Group | Pregnanetriolone (mg/g creatinine) |

|---|---|

| Classic 21OHD (Term) | 0.46–124 |

| Classic 21OHD (Preterm) | 0.80–26.9 |

| Non-21OHD (Term) | ≤ 0.08 |

| Non-21OHD (Preterm) | ≤ 0.06 |

| Controls (Term) | ≤ 0.07 |

Data sourced from Homma K, et al. (2004). nih.gov

Identifying heterozygous carriers of non-classic 21-hydroxylase deficiency (NCAH) is important for genetic counseling and research into the prevalence of CYP21A2 mutations. The standard method for this has been the adrenocorticotropic hormone (ACTH) stimulation test, measuring the response of 17OHP. nih.gov However, research has shown that a significant portion of genetically confirmed heterozygous carriers have 17OHP responses that are indistinguishable from those of non-carriers, indicating the limitations of this test for carrier detection. nih.govtermedia.pl

While the primary research focus for pregnanetriolone has been on classic 21OHD, its role in identifying NCAH carriers is an area of ongoing investigation. Given that elevated pregnanetriolone is a specific consequence of 21-hydroxylase deficiency, its measurement following ACTH stimulation could potentially offer a more sensitive marker for identifying heterozygous individuals in a research context. However, current research more strongly supports the use of 21-deoxycortisol as a more sensitive marker than 17OHP for detecting heterozygous carriers. termedia.pl Further studies are needed to fully elucidate the utility of pregnanetriolone for this specific application.

Research on Pregnanetriolone Levels in P450 Oxidoreductase (POR) Deficiency

P450 oxidoreductase (POR) deficiency is a rare form of congenital adrenal hyperplasia that affects the activities of multiple steroidogenic enzymes, including 21-hydroxylase and 17α-hydroxylase. nih.govnih.gov This complex disorder presents a unique steroid profile. Research into the urinary steroid metabolome of individuals with POR deficiency has revealed significantly elevated metabolites that are also characteristic of 21-hydroxylase deficiency. nih.gov

Specifically, studies have documented elevated levels of pregnanetriolone in individuals with POR deficiency. nih.gov This finding is consistent with the impaired activity of 21-hydroxylase that occurs as a downstream effect of deficient POR function. The measurement of pregnanetriolone, in conjunction with markers of other enzyme deficiencies (e.g., elevated pregnenediol (B129514) and pregnanediol), is crucial for researchers to accurately diagnose and study the pathophysiology of POR deficiency. nih.gov

Comparative Analysis of Pregnanetriolone with Other Steroid Markers in Disorder Research

In the research of steroidogenic disorders, the diagnostic accuracy of a biochemical marker is determined by its specificity and sensitivity. Comparative analyses have consistently shown pregnanetriolone to be a superior marker for classic 21OHD when compared to other commonly measured steroids.

A significant advantage of pregnanetriolone is its high specificity. As previously mentioned, studies have found no overlap in urinary pregnanetriolone levels between newborns with classic 21OHD and unaffected newborns, a clear advantage over 17OHP which has a high false-positive rate in neonatal screening. nih.govnih.gov Furthermore, when compared to pregnanetriol, the urinary metabolite of 17OHP, pregnanetriolone demonstrates superior diagnostic performance. Research has shown that pregnanetriol levels exhibit significant overlap between 21OHD and non-21OHD neonates, making it a less reliable marker. nih.gov

For the detection of heterozygous carriers of 21OHD, 21-deoxycortisol has been shown in research to be a more sensitive marker than 17OHP. termedia.pl While the role of pregnanetriolone in this context is less established, its high specificity for the 21-hydroxylase defect suggests potential value that warrants further investigation.

| Steroid Marker | Disorder | Utility in Research | Limitations in Research |

|---|---|---|---|

| Pregnanetriolone | Classic 21OHD | Highly specific; no overlap between affected and unaffected neonates. nih.gov | Role in detecting heterozygous carriers is not fully established. |

| 17α-Hydroxyprogesterone (17OHP) | Classic & Non-Classic 21OHD | Primary marker for newborn screening. nih.gov | High false-positive rate, especially in preterm infants; significant overlap in values for heterozygous carriers. nih.govnih.gov |

| Pregnanetriol | Classic 21OHD | Metabolite of 17OHP. | Significant overlap between 21OHD and non-21OHD groups. nih.gov |

| 21-Deoxycortisol | Classic & Non-Classic 21OHD | More sensitive than 17OHP for detecting heterozygous carriers. termedia.pl | Requires more advanced diagnostic methods like LC-MS/MS. termedia.pl |

Pregnanetriol (PT)

Pregnanetriol is a major urinary metabolite of 17α-hydroxyprogesterone (17OHP). In the context of steroidogenic disorders, particularly congenital adrenal hyperplasia (CAH), the measurement of both Pregnanetriol and Pregnanetriolone is of diagnostic importance. While Pregnanetriol is a well-established biomarker for 21-hydroxylase deficiency, the analysis of Pregnanetriolone, a metabolite of 21-deoxycortisol, offers additional diagnostic specificity.

Research has highlighted the utility of comparing the ratios of different steroid metabolites. For instance, in the differentiation of two forms of CAH, the ratio of Δ5-pregnenetriol to pregnanetriol is a key indicator. A ratio considerably below 1.0 is characteristic of 21-hydroxylase deficiency, whereas a ratio above 1.0 is indicative of 3β-hydroxysteroid dehydrogenase deficiency. nih.gov Furthermore, the presence of 11-ketopregnanetriol, a derivative of Pregnanetriolone, is exclusively found in the urine of individuals with 21-hydroxylase deficiency, further aiding in differential diagnosis. nih.gov

17α-Hydroxyprogesterone (17OHP)

17α-Hydroxyprogesterone is a pivotal intermediate in the synthesis of cortisol. In conditions such as 21-hydroxylase deficiency, the enzyme responsible for converting 17OHP to 11-deoxycortisol is impaired. This enzymatic block leads to an accumulation of 17OHP in the adrenal cortex. The excess 17OHP is then shunted into alternative metabolic pathways, leading to the increased production of androgens and other steroid metabolites, including Pregnanetriolone.

The measurement of 17OHP is a primary screening tool for CAH. Elevated levels of 17OHP are a hallmark of 21-hydroxylase deficiency. Pregnanetriolone is a downstream metabolite of the accumulated 17OHP, specifically formed via the intermediate 21-deoxycortisol. Therefore, elevated Pregnanetriolone levels in urine serve as an indirect but specific marker of 17OHP overproduction within the adrenal gland.

21-Deoxycortisol (21DOF)

In the context of 21-hydroxylase deficiency, the accumulation of 17OHP leads to its atypical conversion to 21-deoxycortisol by the enzyme 11β-hydroxylase. nih.gov Pregnanetriolone is the urinary metabolite of 21-deoxycortisol. nih.govoup.com Consequently, the presence and quantification of Pregnanetriolone in urine directly reflect the intra-adrenal production of 21-deoxycortisol. nih.gov

The measurement of urinary metabolites of 21-deoxycortisol, such as Pregnanetriolone, is a valuable tool for diagnosing 21-hydroxylase deficiency. nih.gov These metabolites serve as indicators of the intra-adrenal overproduction of 17OHP. nih.gov In neonatal screening for CAH, analyzing these metabolites can enhance diagnostic accuracy. nih.gov

Pregnanetriolone Excretion Patterns in Adrenocortical Hyperplasia Research

Research has consistently demonstrated distinct patterns of Pregnanetriolone excretion in individuals with adrenocortical hyperplasia, particularly congenital adrenal hyperplasia (CAH). Studies have shown that while Pregnanetriolone is a normal steroid metabolite, its urinary excretion is significantly elevated in patients with CAH compared to healthy individuals and those with other adrenal disorders like Cushing's syndrome. nih.gov

One study reported that Pregnanetriolone was not detected in the urine of normal subjects, whereas it was present in all studied patients with CAH, underscoring its utility as a disease marker. oup.com Another investigation provided quantitative data on these excretion patterns, as detailed in the table below.

| Group | Urinary Pregnanetriolone Excretion (μg/24hr) |

|---|---|

| Normal Subjects | 18-59 |

| Cushing's Syndrome | 35-290 |

| Congenital Adrenal Hyperplasia | 250-7000 |

These findings establish that significantly elevated urinary Pregnanetriolone is a characteristic feature of congenital adrenal hyperplasia.

Research on Adrenocorticotropic Hormone (ACTH) Influence on Pregnanetriolone Levels and Ratios

Adrenocorticotropic hormone (ACTH) plays a central role in regulating steroidogenesis in the adrenal cortex. In disorders like CAH, impaired cortisol production leads to a lack of negative feedback on the pituitary gland, resulting in chronic overproduction of ACTH. This sustained ACTH stimulation significantly influences the profile of steroid metabolites.

Research has shown that the administration of agents that modulate ACTH levels can alter the urinary excretion of Pregnanetriolone and its related steroids. For instance, in patients with CAH, treatment with dexamethasone, which suppresses ACTH, was found to increase the ratio of (pregnanetriolone + pregnanetetrol) to pregnanetriol. Conversely, the administration of metyrapone, which blocks cortisol synthesis and thereby stimulates ACTH secretion, led to a marked decrease in this ratio. oup.com This suggests that ACTH levels can differentially affect the metabolic pathways leading to the formation of these compounds.

The ACTH stimulation test is a standard diagnostic tool to assess adrenal function. wikipedia.org While direct studies on the acute effects of ACTH stimulation on Pregnanetriolone levels are limited, the chronic ACTH overstimulation seen in untreated CAH is the primary driver for the increased production of 17OHP and, consequently, 21-deoxycortisol and its metabolite, Pregnanetriolone. Therefore, the elevated levels of Pregnanetriolone in CAH are a direct consequence of the influence of sustained high levels of ACTH on a dysfunctional adrenal steroidogenic pathway.

Analytical Methodologies for Pregnanetriolone Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Pregnanetriolone Quantification

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. This coupling allows for the separation of complex mixtures of steroid metabolites and the subsequent detection and identification of individual compounds based on their unique mass spectra. nih.govuniroma1.ite-apem.org For pregnanetriolone analysis, GC-MS provides the necessary resolution to differentiate it from structurally similar steroids and the sensitivity to quantify it in biological samples, such as urine. oup.comoup.comnih.gov

Specific Applications of Selected Ion Monitoring (GC-MS-SIM) in Pregnanetriolone Research

Selected Ion Monitoring (SIM) is a GC-MS mode that enhances sensitivity and specificity by monitoring only specific mass ions characteristic of the target analyte, rather than scanning the entire mass range. uniroma1.it In pregnanetriolone research, GC-MS-SIM is particularly valuable for quantifying low concentrations of the metabolite in complex biological matrices like urine. oup.comoup.comnih.gov By focusing on the most abundant and characteristic ions of derivatized pregnanetriolone, the signal-to-noise ratio is improved, leading to lower detection limits and more accurate quantification. uniroma1.it Studies have utilized GC-MS-SIM for the analysis of urinary pregnanetriolone to differentiate between certain medical conditions, demonstrating its utility in clinical research and diagnosis. oup.comoup.comnih.gov The identification of pregnanetriolone is typically based on its retention time on the GC column and the characteristic ratio of its selected mass ions. oup.comoup.com

Sample Preparation Techniques for Pregnanetriolone Analysis

Accurate GC-MS analysis of pregnanetriolone in biological samples necessitates effective sample preparation to isolate and concentrate the steroid metabolite and convert it into a volatile form suitable for gas chromatography. nih.gov Typical sample preparation protocols for urinary steroids, including pregnanetriolone, involve several key steps: enzymatic hydrolysis, organic solvent extraction, and derivatization. oup.comoup.comrug.nlnih.govresearchgate.net

Enzymatic Hydrolysis of Conjugates in Urine Samples

Steroid metabolites in urine are often excreted as glucuronide and sulfate (B86663) conjugates to increase their water solubility. nih.gov Before extraction and GC-MS analysis, these conjugates must be cleaved to release the free steroid. nih.govrug.nlrestek.com Enzymatic hydrolysis using enzymes like β-glucuronidase and arylsulfatase is a common method for deconjugating urinary steroids. rug.nlnih.govrestek.commdpi.com This process typically involves incubating the urine sample with the enzyme preparation under controlled temperature and pH conditions for a specified period. rug.nlrestek.commdpi.com For instance, incubation with E. coli in a phosphate (B84403) buffer solution at 45 °C for 30 minutes has been reported for the deconjugation of analytes in urine samples. nih.gov

Organic Solvent Extraction Protocols for Steroids

Following hydrolysis, the released free pregnanetriolone needs to be extracted from the complex urine matrix. Organic solvent extraction is a widely used technique for this purpose. nih.govnih.govresearchgate.netaustinpublishinggroup.com This involves partitioning the steroid from the aqueous urine sample into an immiscible organic solvent based on its solubility characteristics. austinpublishinggroup.com Common organic solvents used for steroid extraction include diethyl ether, hexane, and ethyl acetate, often used alone or in mixtures. nih.govresearchgate.netaustinpublishinggroup.comjournalofappliedbioanalysis.com The choice of solvent and extraction protocol can influence the efficiency and selectivity of the extraction. researchgate.net Techniques like liquid-liquid extraction (LLE) are employed, where the urine sample is mixed with the organic solvent, the layers are separated (often after centrifugation), and the organic phase containing the extracted steroids is collected. nih.govaustinpublishinggroup.comjournalofappliedbioanalysis.com Adding salts like sodium chloride to the aqueous phase ("salting out") can sometimes improve the partitioning of analytes into the organic phase. austinpublishinggroup.com

Derivatization Procedures (e.g., Methyloxime-Trimethylsilyl) for GC-MS Compatibility

Steroids, including pregnanetriolone, are often not sufficiently volatile or thermally stable for direct analysis by GC-MS. nih.gov Derivatization is a crucial step that modifies functional groups (such as hydroxyl and carbonyl groups) to increase volatility, improve chromatographic behavior, and enhance detection sensitivity. nih.govuniroma1.itnih.govdshs-koeln.de A common and effective derivatization procedure for steroids involves a two-step reaction: methyloxime (MO) formation of carbonyl groups and trimethylsilyl (B98337) (TMS) ether formation of hydroxyl groups. oup.comoup.comuniroma1.itnih.gov

The methyloxime reaction typically involves reacting the steroid extract with methoxyamine hydrochloride in a solvent like pyridine. uniroma1.itrug.nldshs-koeln.de This step converts ketone groups into stable methyloxime derivatives. uniroma1.itnih.govlcms.cz Subsequently, silylation is performed using silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or trimethylsilylimidazole (TMSI), often in the presence of catalysts like trimethylchlorosilane (TMCS) or ammonium (B1175870) iodide. rug.nlnih.govjournalofappliedbioanalysis.comdshs-koeln.de This step replaces active hydrogens in hydroxyl groups with trimethylsilyl groups, forming TMS ethers. uniroma1.itnih.govlcms.cz The resulting methyloxime-trimethylsilyl (MO-TMS) derivatives of pregnanetriolone are more volatile and stable, making them suitable for GC separation and subsequent MS detection. oup.comoup.comuniroma1.itnih.gov Different silylation conditions, including reagent concentration, temperature, and reaction time, can affect the completeness of derivatization for various steroids. nih.govdshs-koeln.de

Internal Standard Methodologies in Pregnanetriolone Quantification (e.g., Stigmasterol)

The use of internal standards (IS) is essential for accurate and reproducible quantification in GC-MS analysis. nih.govmdpi.comaocs.org An internal standard is a compound added to all samples (standards, quality controls, and unknowns) at a known concentration before sample preparation begins. nih.govaocs.org It should be chemically similar to the analyte of interest but not present in the original samples. aocs.org The internal standard helps to compensate for variations in sample preparation efficiency, injection volume, and detector response. nih.gov

For pregnanetriolone quantification by GC-MS, stigmasterol (B192456) has been reported as a suitable internal standard. oup.comoup.commdpi.com Stigmasterol is a plant sterol that is typically not found in human urine. aocs.org By adding a known amount of stigmasterol to each urine sample at the beginning of the analytical procedure, the recovery and response of pregnanetriolone can be normalized to that of the internal standard. nih.gov Quantification is then performed by comparing the peak area ratio of pregnanetriolone to stigmasterol in the sample to a calibration curve generated from standards containing known amounts of pregnanetriolone and a fixed amount of the internal standard. oup.comoup.com This approach helps to ensure the accuracy and reliability of the quantitative results. nih.govaocs.org

Establishment of Reference Intervals for Urinary Pregnanetriolone in Research Cohorts

Establishing robust reference intervals for urinary pregnanetriolone is fundamental for interpreting research findings and identifying deviations indicative of altered steroid metabolism. Studies have focused on determining these intervals in various research cohorts, including healthy individuals and patient populations. In healthy individuals, there is typically little or no urinary excretion of pregnanetriolone. wikipedia.org Conversely, in patients with congenital adrenal hyperplasia due to 21-hydroxylase deficiency (CAH), the daily excretion of pregnanetriolone can exceed 100 μg. wikipedia.org ACTH stimulation has been shown to further increase this excretion in affected individuals. wikipedia.org

Research efforts have aimed to define population-based reference intervals for urinary steroid metabolites, including pregnanetriolone, using advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net, nih.gov For instance, a study involving a large cohort of adults provided reference intervals for numerous urinary steroid metabolites measured by GC-MS. researchgate.net These studies highlight the importance of considering factors such as age, sex, and collection period (daytime, nighttime, or 24-hour) when establishing reference intervals, as these can influence steroid excretion patterns. researchgate.net, nih.gov

Data from research cohorts analyzed by GC-MS can provide quantitative insights into pregnanetriolone excretion in defined populations. For example, a study reported the following data for urinary pregnanetriolone excretion in an adult cohort: researchgate.net

| Metabolite | Median (nmol/24h) | 2.5th Percentile (nmol/24h) | 97.5th Percentile (nmol/24h) |

| Pregnanetriolone | 22.0 | 0.994 | 487 |

Such data is vital for researchers to compare their findings and assess the significance of observed pregnanetriolone levels in their specific study populations.

Fluorimetric Determination Techniques for Pregnanetriolone Research

Fluorimetric methods have been explored for the determination of pregnanetriolone, particularly in the context of high-throughput screening applications like neonatal screening for CAH. nih.gov, researchgate.net, researchgate.net, researchgate.net These techniques offer potential advantages in terms of cost-effectiveness and scalability for large-scale research screening. nih.gov, researchgate.net

Principles of Fluorimetric Reaction with Phosphoric Acid for Pregnanetriolone Detection

A key principle in the fluorimetric determination of pregnanetriolone involves its reaction with phosphoric acid to produce a fluorescent product. nih.gov, researchgate.net, researchgate.net This reaction typically involves mixing the sample containing pregnanetriolone with concentrated phosphoric acid and heating the mixture. nih.gov, researchgate.net The resulting fluorescence is then measured at specific excitation and emission wavelengths. nih.gov, researchgate.net While the exact mechanism of the fluorimetric reaction with phosphoric acid for pregnanetriolone detection involves specific chemical transformations, the principle relies on the generation of a molecule that emits light after excitation, allowing for quantitative determination based on fluorescence intensity.

Adaptation for Research Screening Applications and Validation Approaches

The fluorimetric method using phosphoric acid has been proposed and adapted for research screening applications, particularly for neonatal screening programs aimed at detecting CAH. nih.gov, researchgate.net, researchgate.net, researchgate.net This adaptation often involves utilizing dried urine samples collected on paper, similar to the methods used for other newborn screening tests. nih.gov, researchgate.net

Validation of such a fluorimetric method for research screening is crucial to ensure its reliability and accuracy. Validation approaches involve characterizing key analytical parameters, including determining the limits of detection and quantification, assessing precision (both within-run and between-run variability), evaluating accuracy and recovery, establishing linearity across a relevant range of concentrations, and identifying potential interferences. nih.gov, scielo.br Once the analytical method is optimized and validated, its performance for screening purposes needs to be evaluated. nih.gov This evaluation includes determining diagnostic sensitivity and specificity, positive and negative predictive values, likelihood ratios, and constructing Receiver Operating Characteristic (ROC) curves. nih.gov Initial diagnostic threshold values can be based on previous studies, with the potential for adjustment as more data is accumulated from the screening cohort. nih.gov

Chromatographic Separation Techniques for Pregnanetriolone and Related Steroids

Chromatographic techniques have played a vital role in the separation and analysis of pregnanetriolone and other steroids in research. These methods allow for the isolation of pregnanetriolone from complex biological matrices and its subsequent quantification.

Historical Role of Paper Chromatography in Pregnanetriolone Research

Paper chromatography holds historical significance in the field of steroid research. Introduced in the mid-20th century, it provided a simple and inexpensive yet powerful tool for separating dissolved chemical substances based on their differential migration across a sheet of filter paper. britannica.com, chromtech.com, pageplace.de Paper was considered to act as a stationary phase with bound water, facilitating partition chromatography. britannica.com This technique found wide application in the analysis of biologically important compounds, including steroids, and to a large extent, replaced earlier column techniques for certain applications. britannica.com, chromtech.com While specific detailed research on pregnanetriolone solely using paper chromatography is not extensively highlighted in the provided snippets, the historical context establishes paper chromatography as a foundational method for steroid separation that would have been available to early researchers studying compounds like pregnanetriolone. Some methods for determining pregnanetriolone by gas chromatography also mention paper chromatography, suggesting its use as a potential preliminary or complementary separation step in earlier analytical schemes. nih.gov

Application of Gas-Liquid Chromatography in Contemporary Pregnanetriolone Studies

Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), is a widely applied technique in contemporary research for the analysis of pregnanetriolone and comprehensive urinary steroid profiling. researchgate.net, capes.gov.br, nih.gov, bham.ac.uk, rug.nl, researchgate.net GC-MS is considered a powerful tool for identifying and quantifying a wide range of steroid metabolites, providing a comprehensive overview of steroidogenesis. bham.ac.uk, researchgate.net

In GC-MS analysis of urinary steroids, samples typically undergo hydrolysis to cleave conjugate groups, followed by extraction and derivatization to make the steroids volatile and suitable for gas chromatographic separation. capes.gov.br, researchgate.net The derivatized steroids are then injected onto a chromatographic column where they are separated based on their physical and chemical properties and interaction with the stationary phase. The separated compounds then enter a mass spectrometer, which identifies them based on their mass-to-charge ratio and fragmentation patterns, and quantifies them based on signal intensity. researchgate.net

GC-MS-based steroid profiling, including the measurement of pregnanetriolone, is utilized in research for various purposes, such as diagnosing and monitoring steroid metabolic disorders like CAH and investigating altered steroidogenesis in other conditions. researchgate.net, bham.ac.uk The high specificity and sensitivity of GC-MS allow for the accurate determination of pregnanetriolone even in complex biological matrices. researchgate.net, researchgate.net While pre-analytical steps can be complex and time-consuming, GC-MS remains a valuable tool in specialized laboratories for in-depth steroid analysis in research studies. researchgate.net

Method Validation and Optimization in Pregnanetriolone Research

Method validation is a critical process to confirm that an analytical procedure is suitable for its intended purpose. europa.eu This involves evaluating various performance characteristics to ensure the reliability of the results obtained. Key aspects of method validation for pregnanetriolone assays include assessing limits of detection and quantification, evaluating precision and accuracy, studying sensitivity and linearity, and investigating potential analytical interferences. nih.govscielo.br

Assessment of Limits of Detection and Quantification

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, in a sample. fda.govcawood.co.uk The Limit of Quantification (LOQ), on the other hand, is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. fda.govcawood.co.uk

Determining the LOD and LOQ is crucial for understanding the lowest levels of pregnanetriolone that an analytical method can reliably measure. For instance, in one study utilizing gas chromatography/mass spectrometry in selected ion monitoring (GC/MS-SIM) for urine steroid analysis, the sensitivity (related to LOD) for pregnanetriolone (Ptl) was reported as 5–20 pg/injection or 0.001 mg/g creatinine. oup.comoup.com Another method, stable isotope dilution gas chromatography/mass spectrometry (SID-GC/MS), reported a sensitivity of 0.2 ng/mL and a linearity range of 0.5-200 ng/mL in a study involving newborn infants. researchgate.net

Method validation guidelines often suggest approaches for determining LOD and LOQ, such as using the standard deviation of blank samples. fda.govcawood.co.uk Typically, the LOD is set at three times the standard deviation of the blank, while the LOQ is set at ten times the standard deviation of the blank. cawood.co.uk Testing the accuracy and precision at the estimated LOQ provides final evidence for its determination. fda.gov

Evaluation of Precision and Accuracy in Pregnanetriolone Assays

Precision refers to the closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample under prescribed conditions. europa.eu It can be assessed at different levels, including repeatability (within-run precision) and intermediate precision (within-laboratory precision). europa.eu Accuracy expresses the closeness of agreement between the measured value and the accepted true value of the analyte. europa.eu

Validation studies for pregnanetriolone analytical methods include the evaluation of precision and accuracy. For a SID-GC/MS method used for urinary steroid analysis in newborn infants, good repeatability and recovery rates were reported, indicating acceptable precision and accuracy. researchgate.net In a study using GC/MS-SIM, the interassay coefficient of variation for pregnanetriolone was reported to be 4–8%. oup.comoup.com Method validation for a GC-MS/MS assay for urinary steroid profiling included assessment of intra-assay and inter-assay imprecision and recovery. rug.nl

Data on precision is often presented as coefficients of variation (CV). For example, in the validation of a cortisol RIA kit (which mentions testing for cross-reactivity with pregnanetriolone, though pregnanetriolone itself was non-detectable), repeatability CVs were below or equal to 7.49% for serum samples, and within-laboratory precision CVs were below or equal to 13.7%. demeditec.com Similarly, for a 17α-hydroxyprogesterone RIA, repeatability CVs were below or equal to 10.5% and within-laboratory precision CVs were below or equal to 12.8%. demeditec.com While these examples are for other steroids, they illustrate the typical presentation of precision data in immunoassay validation.

Recovery studies are commonly performed to assess accuracy, where known quantities of the analyte are added to samples, and the percentage recovered is measured. demeditec.comdemeditec.com

Studies on Sensitivity and Linearity of Analytical Methods

Sensitivity, in the context of analytical methods, can refer to the ability to detect low concentrations of an analyte (related to LOD) or the ability of the method to respond proportionally to changes in analyte concentration. Linearity is the ability of an analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range. fda.gov

Establishing the linearity of a pregnanetriolone assay is essential to ensure that the measured concentration accurately reflects the true concentration across the expected range of values. This is typically evaluated by analyzing a series of samples with known concentrations of pregnanetriolone and constructing a calibration curve. fda.govrug.nl A method for urinary steroid profiling using GC-MS/MS demonstrated linearity over a 0–35 µmol/L range with correlation coefficients (R²) consistently greater than 0.99 for all steroids, including pregnanetriolone. rug.nl Another SID-GC/MS method for urinary steroids in newborns reported a linearity range of 0.5-200 ng/mL. researchgate.net

The sensitivity of a method impacts its ability to detect pregnanetriolone, particularly at the low concentrations expected in healthy individuals or in monitoring treatment effectiveness. As mentioned earlier, the sensitivity of a GC/MS-SIM method for pregnanetriolone was reported as 5–20 pg/injection or 0.001 mg/g creatinine. oup.comoup.com

Investigation of Analytical Interferences in Pregnanetriolone Measurement

Analytical interference occurs when substances other than the target analyte in a sample affect the accuracy of the measurement. Specificity, the ability to unequivocally assess the analyte in the presence of potential interfering components, is a key validation parameter. europa.eu For pregnanetriolone analysis, potential interferences can arise from other steroids or matrix components in the biological sample (e.g., urine or blood).

The complexity of steroid profiles in biological samples, particularly in conditions like CAH, necessitates careful consideration of potential interferences. scispace.com While hot acid treatment of urine eluates in some fluorimetric methods may reduce interference from other steroids, it might not eliminate all of them. nih.govresearchgate.net However, any remaining interference from other steroids in the context of CAH screening might also be elevated due to the condition and thus may not invalidate the test for screening purposes. nih.gov

Mass spectrometry-based methods, such as GC/MS and LC-MS/MS, are generally considered more specific than immunoassays due to their ability to separate and identify compounds based on their mass-to-charge ratio. researchgate.netjcrpe.org This inherent specificity helps minimize interference from cross-reacting substances that can affect immunoassays. researchgate.net For example, immunoassays for 17-hydroxyprogesterone (17OHP), a related steroid, are known to suffer from cross-reactivity with other steroids. researchgate.netdemeditec.comjcrpe.org The use of techniques like stable isotope dilution (SID) with GC/MS further enhances specificity and accuracy by accounting for variations in sample preparation and analysis. researchgate.net

Despite the higher specificity of MS-based methods, appropriate chromatographic separation is crucial to resolve isobaric steroids (compounds with the same molecular weight) that could otherwise interfere with pregnanetriolone measurement. mdpi.comnih.gov Studies have emphasized the importance of adequate chromatographic separation for accurate analysis of steroids, including pregnanetriolone. mdpi.comnih.gov

Future Directions and Advanced Research Perspectives on Pregnanetriolone

Integration of Multi-Omics Approaches in Pregnanetriolone Research (e.g., Steroidomics, Metabolomics)

The application of multi-omics approaches, particularly steroidomics and metabolomics, is poised to revolutionize pregnanetriolone research. Steroidomics, the comprehensive study of all steroids in a biological system, allows for the simultaneous identification and quantification of a wide range of steroid metabolites, including pregnanetriolone. gaikwadsteroidomics.com This provides a more holistic view of steroid pathway activity compared to measuring individual steroids. Metabolomics, which broadly analyzes all metabolites, can further contextualize pregnanetriolone within the larger metabolic landscape.

These approaches, often coupled with mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enable detailed steroid profiling. nih.govnih.gov Urine steroid metabolomics by GC-MS is an established method for describing steroidogenic disorders and can provide unique insights into alterations of steroid flow and output. researchgate.netresearchgate.net The integration of machine learning with steroidomics data analysis has shown promise in identifying distinct steroid signatures associated with specific conditions, such as adrenocortical carcinoma. nih.gov Applying these integrated approaches to study pregnanetriolone could reveal novel diagnostic biomarkers and provide a deeper understanding of its involvement in various physiological and pathological states. nih.govfrontiersin.org

Elucidation of Novel Regulatory Mechanisms Affecting Pregnanetriolone Metabolism

Understanding the intricate regulatory mechanisms governing pregnanetriolone metabolism is a critical area for future research. Pregnanetriolone is a metabolite of 21-deoxycortisol (B132708), which is produced when there is impaired 21-hydroxylation, a key step in cortisol synthesis. nih.govmdpi.com This impairment, most commonly due to mutations in the CYP21A2 gene, leads to the accumulation of precursors like 17α-hydroxyprogesterone and 21-deoxycortisol, and subsequently their metabolites, including pregnanetriolone. nih.govnih.gov

Future studies should aim to identify the specific enzymes and cofactors involved in the downstream metabolism of 21-deoxycortisol to pregnanetriolone. While GC-MS analysis has been used to study urinary 21-deoxycortisol metabolites like pregnanetriolone, the precise enzymatic steps and regulatory factors influencing this conversion warrant further investigation. nih.govresearchgate.net Research into how genetic variations beyond CYP21A2 might influence pregnanetriolone levels or metabolism is also crucial. Furthermore, exploring the impact of other factors, such as stress or the activity of related steroidogenic enzymes like CYP11B1 and HSD11B2, on pregnanetriolone metabolism could provide valuable insights into complex endocrine regulation. mdpi.comoup.com

Role of Pregnanetriolone in Understanding Broader Steroidogenic Networks and Feedback Loop Research

Pregnanetriolone's position as a metabolite within the steroidogenic pathway makes it a valuable marker for understanding the dynamics of broader steroidogenic networks and feedback loops. In conditions like congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency, the impaired cortisol synthesis leads to increased ACTH secretion via a negative feedback loop involving the hypothalamic-pituitary-adrenal (HPA) axis. mdpi.combham.ac.uk This increased ACTH stimulates the adrenal cortex, leading to the accumulation of precursors before the enzymatic block and increased production in unaffected pathways, including the formation of 21-deoxycortisol and its metabolite, pregnanetriolone. nih.govmdpi.com

Development of High-Throughput and Non-Invasive Methodologies for Pregnanetriolone Analysis in Research

Advancements in high-throughput and non-invasive methodologies for pregnanetriolone analysis are essential for facilitating large-scale research studies and improving clinical diagnostics. Traditionally, GC-MS has been used for analyzing urinary steroid profiles, including pregnanetriolone. nih.govresearchgate.net While informative, GC-MS can be time-consuming and have limited throughput. nih.govoup.com

LC-MS/MS offers potential for medium- to high-throughput profiling of steroids and can measure multiple analytes simultaneously, including pregnanetriolone. nih.govnih.gov The development of high-throughput methods based on LC-MS/MS and high-resolution accurate mass (HRAM) is an ongoing area of research. uzh.chumich.edu These advancements aim to increase the speed and efficiency of analysis while potentially reducing sample volume requirements, which is particularly beneficial for studying vulnerable populations like newborns and infants. nih.govwhiterose.ac.uk

Q & A

Q. What is the diagnostic role of pregnanetriolone in classical 21-hydroxylase deficiency (21OHD), and how does it compare to 17α-hydroxyprogesterone (17OHP) in specificity?

Pregnanetriolone (Ptl), a metabolite of 21-deoxycortisol, is a highly specific biomarker for 21OHD. Unlike 17OHP, which shows overlap between 21OHD and non-21OHD neonates, Ptl in spot urine samples (measured via gas chromatography/mass spectrometry, GC-MS) provides unambiguous separation. A cutoff of ≥0.1 mg/g creatinine distinguishes 21OHD from non-21OHD cases, even in preterm neonates .

Q. What standardized protocols exist for quantifying pregnanetriolone in urine, and how are Z-scores applied in clinical research?

The LOINC code 95577-3 outlines a standardized method for measuring pregnanetriolone [Z-score] in 24-hour urine. Z-scores normalize data relative to population means, enabling cross-study comparisons. This method uses GC-MS with selected ion monitoring, ensuring precision in quantifying steroid metabolites .

Q. How should researchers design studies to validate pregnanetriolone assays for neonatal screening?

Key steps include:

- Collecting spot urine samples from term and preterm neonates.

- Cross-validating results with reference laboratories using GC-MS.

- Establishing receiver operating characteristic (ROC) curves to confirm diagnostic cutoff values (e.g., 0.1 mg/g creatinine) .

Advanced Research Questions

Q. How can methodological discrepancies in pregnanetriolone measurements (e.g., immunoassays vs. GC-MS) be resolved?

Immunoassays may yield false positives due to cross-reactivity. GC-MS in selected ion monitoring mode is the gold standard. Researchers should:

- Perform parallel testing of samples using both methods.

- Use Bland-Altman plots to assess agreement.

- Report coefficients of variation (CVs) for intra- and inter-assay precision .

Q. What statistical approaches are optimal for analyzing pregnanetriolone data in mixed-term/preterm cohorts?

Q. How do in vitro adrenal models inform pregnanetriolone metabolism studies, and what are their limitations?

In vitro models (e.g., adrenal cell lines) allow controlled study of steroidogenesis pathways. Limitations include:

- Lack of systemic factors (e.g., placental contributions in neonates).

- Ethical constraints in human tissue use. Researchers must adhere to NIH guidelines for preclinical reproducibility, including detailed reporting of cell culture conditions and assay validation steps .

Q. What experimental designs address contradictory findings in pregnanetriolone’s utility across populations?

Q. How can multi-omics approaches enhance understanding of pregnanetriolone’s role in steroidogenesis?

Integrate GC-MS-based metabolomics with:

- Genomic data (e.g., CYP21A2 mutations).

- Proteomic profiles of adrenal enzymes. Pathway analysis tools (e.g., KEGG, Reactome) can map Ptl’s metabolic interactions and regulatory mechanisms .

Methodological and Ethical Considerations

Q. What ethical issues arise in neonatal pregnanetriolone research, and how are they mitigated?

- Informed consent : Parents must receive clear explanations of screening risks/benefits.

- Data anonymization : Protect neonatal identities in public datasets.

- Follow WHO guidelines for respectful maternity care during sample collection .

Q. How should researchers handle confounding variables in pregnanetriolone studies (e.g., prematurity, medications)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.